N~2~,N~5~-Bis[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazole-2,5-diamine
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Overview
Description
N~2~,N~5~-Bis[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazole-2,5-diamine is a compound that features a thiadiazole ring substituted with piperidine groups. Thiadiazoles are known for their diverse biological activities, and the incorporation of piperidine moieties often enhances the pharmacological properties of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-Bis[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~5~-Bis[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N~2~,N~5~-Bis[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazole-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N2,N~5~-Bis[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets. The piperidine moieties enhance its binding affinity to enzymes and receptors, leading to various biological effects. The thiadiazole ring can interact with nucleophilic sites in proteins, altering their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects.
Matrine: Known for its anticancer and anti-inflammatory activities
Uniqueness
N~2~,N~5~-Bis[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazole-2,5-diamine is unique due to its dual piperidine substitution, which enhances its pharmacological profile compared to other similar compounds. This structural feature contributes to its higher potency and broader range of biological activities .
Properties
CAS No. |
61785-14-6 |
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Molecular Formula |
C16H30N6S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-N,5-N-bis(2-piperidin-1-ylethyl)-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C16H30N6S/c1-3-9-21(10-4-1)13-7-17-15-19-20-16(23-15)18-8-14-22-11-5-2-6-12-22/h1-14H2,(H,17,19)(H,18,20) |
InChI Key |
FRSCGGJWFWDERT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=NN=C(S2)NCCN3CCCCC3 |
Origin of Product |
United States |
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